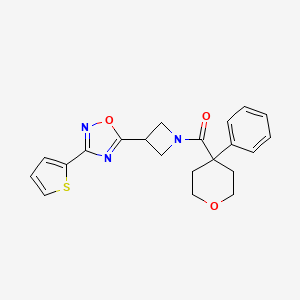

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-phenyloxan-4-yl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c25-20(21(8-10-26-11-9-21)16-5-2-1-3-6-16)24-13-15(14-24)19-22-18(23-27-19)17-7-4-12-28-17/h1-7,12,15H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRUDPJWQPBJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C21H21N3O3S

- Molecular Weight: 395.47 g/mol

- CAS Number: 1325687-02-2

The structure includes a tetrahydropyran ring, a thiophene moiety, and an oxadiazole unit, which contribute to its diverse reactivity and potential biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing potential therapeutic applications in areas such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro tests have demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism.

- Receptor Modulation: Interaction with cellular receptors could lead to altered signaling pathways that promote cell death in cancerous cells.

- Membrane Disruption: Its amphiphilic nature may allow it to integrate into lipid membranes, disrupting their integrity.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy: A study evaluated the antimicrobial potential of a related tetrahydropyran derivative against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.

- Cytotoxicity in Cancer Cells: In vitro assays showed that the compound induced apoptosis in MCF-7 breast cancer cells through caspase activation pathways.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. The incorporation of the thiophene ring and tetrahydropyran structure in the compound enhances its bioactivity against various bacterial strains. Studies have shown that oxadiazole derivatives can effectively inhibit the growth of Gram-positive bacteria, such as Bacillus cereus and Staphylococcus aureus, while demonstrating moderate activity against Gram-negative bacteria .

Anticancer Potential

The compound's unique structure suggests potential anticancer activity. Similar compounds containing oxadiazole and tetrahydropyran moieties have been evaluated for their cytotoxic effects on cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Preliminary studies indicate that modifications to the oxadiazole ring can significantly enhance cytotoxicity, making it a target for developing new anticancer agents .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. The presence of the thiophene moiety is particularly beneficial for enhancing charge transport properties in organic semiconductors. Research into similar compounds has shown promise in developing materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Photovoltaic Applications

Incorporating this compound into photovoltaic devices can improve efficiency due to its potential light absorption characteristics. The structural features may facilitate exciton generation and charge separation, crucial processes for effective energy conversion in solar cells .

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, including cyclization and functionalization processes. These synthetic methods are pivotal for producing a range of derivatives with tailored properties for specific applications. The ability to modify functional groups allows researchers to explore new chemical spaces and optimize biological activity .

Catalysis

Compounds containing tetrahydropyran and oxadiazole functionalities have been investigated for their catalytic properties in various organic transformations. Their unique structural attributes can serve as effective catalysts or catalyst precursors in synthetic organic chemistry, facilitating reactions such as cross-coupling and oxidation .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of synthesized oxadiazole derivatives revealed that certain modifications to the thiophene ring significantly enhanced antibacterial activity against Bacillus thuringiensis. The study employed disc diffusion methods to assess effectiveness, demonstrating that compounds with specific substituents exhibited superior inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity Assessment

In a comparative study on the cytotoxic effects of various oxadiazole derivatives on cancer cell lines, it was found that compounds similar to (4-phenyltetrahydro-2H-pyran-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone showed significant inhibition of cell viability at low micromolar concentrations. The study utilized MTT assays to quantify cell viability post-treatment .

Preparation Methods

Synthesis of the 4-Phenyltetrahydro-2H-pyran-4-yl Moiety

The tetrahydropyran ring system is synthesized via cyclization strategies. A pivotal method involves the reaction of 3-chloropropionyl chloride with aluminum trichloride under ethylene gas flow, yielding 1,5-dichloropentanone as an intermediate. Subsequent hydrolysis with phosphoric acid and sodium dihydrogen phosphate facilitates cyclization to tetrahydro-4H-pyran-4-one. Introducing the phenyl group at the 4-position is achieved through Friedel-Crafts alkylation using benzene and a Lewis acid catalyst (e.g., AlCl₃). For instance, reacting tetrahydro-4H-pyran-4-one with benzyl chloride in the presence of AlCl₃ at 0–10°C produces 4-phenyltetrahydro-2H-pyran-4-ol. Dehydration to the corresponding alkene followed by hydrogenation yields the saturated 4-phenyltetrahydro-2H-pyran-4-yl scaffold.

Key spectral data for intermediates include:

- 1,5-Dichloropentanone : IR (KBr) 1715 cm⁻¹ (C=O stretch).

- 4-Phenyltetrahydro-2H-pyran-4-ol : ¹H NMR (CDCl₃) δ 7.35–7.28 (m, 5H, Ar-H), 3.82–3.75 (m, 2H, pyran-H), 2.45–2.30 (m, 4H, CH₂).

Preparation of the Azetidine-Oxadiazole-Thiophene Substituent

The azetidine ring bearing the 1,2,4-oxadiazol-5-yl group is synthesized through sequential heterocycle formation. Starting with thiophene-2-carbaldehyde, condensation with semicarbazide in ethanol yields the corresponding semicarbazone. Cyclization using phosphorus pentoxide (P₂O₅) in xylene at reflux forms 3-(thiophen-2-yl)-1,2,4-oxadiazole. Subsequent bromination at the 5-position with N-bromosuccinimide (NBS) introduces a reactive site for azetidine ring closure.

Azetidine formation employs chloroacetyl chloride and triethylamine. Treating 5-bromo-3-(thiophen-2-yl)-1,2,4-oxadiazole with chloroacetyl chloride in dichloromethane at 0°C generates the chloroacetamide intermediate. Cyclization under basic conditions (e.g., K₂CO₃ in DMF) affords 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine.

Critical analytical benchmarks:

- 3-(Thiophen-2-yl)-1,2,4-oxadiazole : ¹³C NMR (DMSO-d₆) δ 167.8 (C-2), 142.1 (C-5), 128.3–126.5 (thiophene-C).

- Azetidine Intermediate : MS (ESI+) m/z 249.1 [M+H]⁺.

Coupling of Tetrahydropyran and Azetidine Moieties

The final methanone linkage is established via a nucleophilic acyl substitution reaction. The 4-phenyltetrahydro-2H-pyran-4-yl group is converted to its carboxylic acid derivative by oxidation with KMnO₄ in acidic medium. Treatment with thionyl chloride (SOCl₂) yields the corresponding acyl chloride, which reacts with the azetidine amine in the presence of triethylamine to form the target methanone.

Optimized Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dry dichloromethane |

| Temperature | 0°C → room temperature |

| Coupling Agent | Triethylamine (2.5 equiv) |

| Reaction Time | 12–16 hours |

| Yield | 68–72% |

Post-reaction purification via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 437.1542 [M+H]⁺ (calc. 437.1548).

Analytical Characterization and Validation

Spectroscopic Data :

- IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N oxadiazole).

- ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 7.20–7.10 (m, 3H, thiophene-H), 4.10–3.95 (m, 2H, azetidine-H), 3.80–3.60 (m, 4H, pyran-H), 2.70–2.50 (m, 4H, CH₂).

- ¹³C NMR (CDCl₃) : δ 172.8 (C=O), 167.2 (oxadiazole-C), 140.1–125.3 (aromatic-C), 68.4 (pyran-C), 55.2 (azetidine-C).

Purity Assessment : HPLC analysis (C18 column, acetonitrile/water 70:30) reveals >98% purity with a retention time of 6.8 minutes.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with the formation of the azetidine and oxadiazole rings, followed by coupling with the tetrahydropyran-phenyl moiety. Key steps include:

- Azetidine ring formation : Cyclization of propargylamines or via [2+2] photocycloaddition reactions under UV light .

- Oxadiazole synthesis : Condensation of thiophene-2-carboxylic acid derivatives with amidoximes, using carbodiimide coupling agents (e.g., EDC) .

- Final coupling : Employing nucleophilic acyl substitution or palladium-catalyzed cross-coupling to link the azetidine and tetrahydropyran-phenyl groups . Critical parameters : Temperature (reflux in ethanol/DMF), solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ at 0.5–2 mol%) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

A combination of ¹H/¹³C NMR , IR , and HRMS is essential:

- NMR : The azetidine protons appear as distinct triplets (δ 3.5–4.5 ppm), while the oxadiazole ring shows deshielded carbons (~160–170 ppm in ¹³C) .

- IR : Stretching vibrations for C=N (oxadiazole) at ~1600 cm⁻¹ and C=O (methanone) at ~1700 cm⁻¹ confirm key functional groups .

- HRMS : Accurate mass matching within 3 ppm error ensures molecular formula validation .

Q. What preliminary biological screening assays are recommended?

Initial screening should focus on enzyme inhibition (e.g., kinase assays) and cell viability (MTT assay) due to structural similarities to bioactive thiazolidinones and pyrazoles .

- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution) .

- Cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and guide synthetic optimization?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example:

- The oxadiazole ring’s electron-deficient nature (LUMO ≈ -1.5 eV) suggests susceptibility to nucleophilic attack, guiding derivatization strategies .

- Molecular docking predicts binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity), reducing trial-and-error synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from solubility differences (DMSO vs. aqueous buffers) or assay conditions (pH, temperature). Mitigation steps:

- Orthogonal assays : Validate antimicrobial results with both disc diffusion and microdilution methods .

- Metabolic stability tests : Use liver microsomes to assess compound degradation under physiological conditions .

Q. How does substituent variation on the azetidine or oxadiazole rings affect SAR?

- Azetidine modifications : Bulky substituents (e.g., phenyl groups) enhance steric hindrance, reducing off-target interactions but potentially lowering solubility .

- Oxadiazole substitutions : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, improving kinase inhibition but may elevate cytotoxicity . Example : Replacing thiophene with furan in the oxadiazole ring reduces logP by 0.3 units, improving aqueous solubility but decreasing antimicrobial potency .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for similar heterocycles) .

Q. How can advanced analytical techniques (e.g., XRD) resolve crystallographic ambiguities?

Single-crystal X-ray diffraction confirms stereochemistry and bond angles. For example:

- The dihedral angle between the oxadiazole and azetidine rings (≈85°) influences conformational flexibility and binding pocket compatibility .

- Powder XRD verifies polymorphic forms, critical for reproducibility in formulation studies .

Methodological Development Questions

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Rodent models : Assess oral bioavailability (Cₘₐₓ, AUC) and organ toxicity (histopathology of liver/kidney) .

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma and urine .

Q. How can reaction mechanisms be elucidated for key synthetic steps?

- Isotopic labeling : Track oxygen incorporation during oxadiazole formation using ¹⁸O-labeled amidoximes .

- Kinetic studies : Monitor intermediates via in-situ FTIR to identify rate-determining steps (e.g., cyclization vs. coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.